![molecular formula C22H25FN6O4S B560049 Czc-25146 CAS No. 1191911-26-8](/img/structure/B560049.png)
Czc-25146
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CZC-25146 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) with IC50 values of 4.76 nM and 6.87 nM for human wild type LRRK2 and G2019S LRRK2, respectively . It also inhibits PLK4, GAK, TNK1, CAMKK2, and PIP4K2C .
Molecular Structure Analysis
The molecular formula of CZC-25146 is C22H25FN6O4S, and its molecular weight is 488.54 . The formal name is N-[2-[[5-fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-methanesulfonamide .Chemical Reactions Analysis
CZC-25146 is known to inhibit several kinases including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . It prevents mutant LRRK2-induced injury of neurons in vitro .Physical And Chemical Properties Analysis
CZC-25146 is a crystalline solid that is soluble to 100 mM in DMSO . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Parkinson’s Disease Research
CZC-25146: is a potent inhibitor of LRRK2 (Leucine-rich repeat kinase 2) , which is implicated in the pathogenesis of Parkinson’s disease . The compound has been shown to control the biological activity of LRRK2, making it a valuable tool for studying the kinase’s role in neurodegenerative processes.
Neuroprotection Studies
This inhibitor has demonstrated the ability to prevent mutant LRRK2-induced injury in cultured rodent and human neurons . This suggests its potential application in developing neuroprotective strategies against diseases that involve neuronal injury and death.
Kinase Selectivity Profiling
CZC-25146 exhibits selectivity over other kinases such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . This selectivity profile makes it an excellent candidate for kinase research, helping scientists understand the specific biological pathways regulated by LRRK2.
Phosphorylation & Dephosphorylation Applications
As a small molecule inhibitor, CZC-25146 is primarily used for applications involving phosphorylation and dephosphorylation processes . These are critical post-translational modifications that regulate protein function and signaling pathways.
Cell Injury and Death Mechanism Studies
The compound is found to relieve G2019S LRRK2-induced cell injury and death with significant efficacy in primary rodent cortical neurons and human neuronal models . This application is crucial for understanding the mechanisms of cell injury and developing therapeutic interventions.
Drug Discovery and Development
Given its potent inhibitory action and the role of LRRK2 in Parkinson’s disease, CZC-25146 serves as a lead compound in drug discovery efforts aimed at treating neurodegenerative disorders . Its efficacy in attenuating disease-related toxicity in neurons makes it a promising candidate for further pharmaceutical development.
Mechanism of Action
Target of Action
Czc-25146 is a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a complex, multidomain protein that plays a crucial role in several biochemical pathways, including those involved in Parkinson’s disease .
Mode of Action
Czc-25146 acts as a potent, reversible, and ATP-competitive inhibitor of LRRK2 activity . It has been found to have IC50 values of 4.76 nM and 6.87 nM for wild-type LRRK2 and G2019S LRRK2, respectively . The G2019S mutation in LRRK2 is associated with increased kinase activity and is linked to neurotoxicity and Parkinson’s disease .
Biochemical Pathways
Czc-25146 affects the biochemical pathways involving LRRK2. It selectively inhibits LRRK2 over a panel of kinases in HeLa cell lysates, Jurkat/Ramos mixed cell lysates, as well as whole mouse brain extracts . The inhibition of LRRK2 can lead to the attenuation of mutant LRRK2-induced injury of neurons .
Result of Action
The primary result of Czc-25146’s action is the reduction of mutant LRRK2-induced injury in neurons . By inhibiting LRRK2, Czc-25146 can prevent the neurotoxic effects associated with the G2019S mutation in LRRK2 . This makes it a potential therapeutic agent for conditions like Parkinson’s disease.
Safety and Hazards
properties
IUPAC Name |
N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHHOTZUJIXPJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Czc-25146 |
Q & A
Q1: What is the mechanism of action of CZC-25146?
A: CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase-2 (LRRK2) kinase activity. [, ] While the exact mechanism linking LRRK2 to AATD is still under investigation, studies suggest that CZC-25146 exerts its therapeutic effect by inhibiting LRRK2 kinase activity, subsequently inducing autophagy and reducing the accumulation of misfolded alpha-1 antitrypsin (AAT) protein, known as polymers, in hepatocytes. []
Q2: What evidence supports the use of CZC-25146 in treating AATD?
A: Preclinical studies using both in vitro and in vivo models have provided promising results. In a study using patient-derived induced pluripotent stem cells (iPSCs) and a CHO cell model of AATD, CZC-25146 effectively reduced polymer load, increased the secretion of functional AAT, and decreased the production of inflammatory cytokines. [] Furthermore, in a mouse model of AATD, CZC-25146 treatment significantly reduced liver polymer accumulation without causing noticeable toxicity. []
Q3: Has CZC-25146 shown efficacy in models of other diseases?
A: Beyond AATD, CZC-25146 has demonstrated neuroprotective properties in models of Parkinson’s disease (PD). In a study utilizing C. elegans expressing mutant LRRK2, administration of CZC-25146 provided dose-dependent neuroprotection against dopaminergic neurodegeneration. [] Similarly, CZC-25146 successfully prevented mutant LRRK2-induced injury in both rodent and human neuronal cultures. []
Q4: What are the limitations of current research on CZC-25146?
A: While preclinical data on CZC-25146 appears promising, further research is needed to determine its safety and efficacy in humans. Additionally, research utilizing iPSC-derived neurons carrying a common LRRK2 risk allele highlights the inherent variability in studying idiopathic diseases. [] This suggests future studies may need to adopt approaches similar to large genome-wide association studies to obtain sufficient statistical power. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.